Vonoprazan (Fumarate)

Descripción general

Descripción

Vonoprazan (Fumarate) is a first-in-class potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. It is also used in combination with antibiotics for the eradication of Helicobacter pylori infections . Vonoprazan is known for its rapid and sustained acid suppression, which is not significantly affected by genetic polymorphisms or dietary factors .

Métodos De Preparación

The synthesis of Vonoprazan (Fumarate) involves several steps:

Initial Reaction: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution to generate an imine.

Boc Protection: The resulting compound is reacted with Boc anhydride in an ice bath to form a Boc-protected intermediate.

Sulfonylation: The Boc-protected intermediate is treated with sodium hydride and crown ether, followed by the addition of 3-pyridine sulfuryl chloride.

Deprotection: The Boc group is removed using trifluoroacetic acid and methylene dichloride.

Final Step: The resulting compound is salified with fumaric acid to obtain Vonoprazan (Fumarate).

Análisis De Reacciones Químicas

Vonoprazan (Fumarate) undergoes various chemical reactions:

Oxidation and Reduction: The initial synthesis involves the reduction of an imine using metal borohydride.

Substitution: Sulfonylation with 3-pyridine sulfuryl chloride is a key substitution reaction in the synthesis.

Deprotection: Removal of the Boc group using trifluoroacetic acid.

Common reagents used in these reactions include methylamine, metal borohydride, Boc anhydride, sodium hydride, crown ether, and trifluoroacetic acid . The major products formed are intermediates leading to the final Vonoprazan (Fumarate) compound .

Aplicaciones Científicas De Investigación

Vonoprazan (Fumarate) has several scientific research applications:

Medicine: It is used to treat acid-related disorders and as an adjunct in Helicobacter pylori eradication

Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, particularly its rapid and sustained acid suppression.

Clinical Trials: Research includes randomized controlled trials comparing its efficacy and safety with proton pump inhibitors

Mecanismo De Acción

Vonoprazan (Fumarate) works by inhibiting the H+/K+ ATPase enzyme system in a potassium-competitive mannerBy inhibiting this enzyme, Vonoprazan suppresses both basal and stimulated gastric acid secretion .

Comparación Con Compuestos Similares

Vonoprazan (Fumarate) is often compared with proton pump inhibitors (PPIs) such as lansoprazole, esomeprazole, and rabeprazole. Unlike PPIs, Vonoprazan provides a more rapid and sustained acid suppression and is not significantly affected by genetic polymorphisms . Another similar compound is Tegoprazan, which is also a potassium-competitive acid blocker but has slightly different pharmacokinetic properties .

Conclusion

Vonoprazan (Fumarate) is a unique and effective compound for treating acid-related disorders. Its rapid and sustained acid suppression, combined with its minimal interaction with genetic polymorphisms, makes it a valuable alternative to traditional proton pump inhibitors.

Propiedades

IUPAC Name |

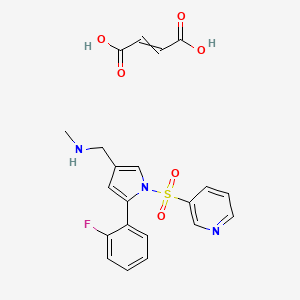

but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGSHYHKHPCCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

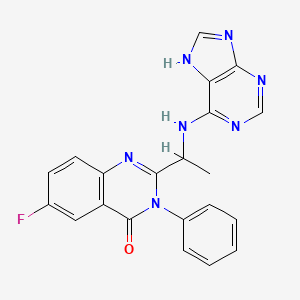

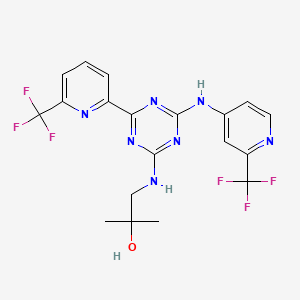

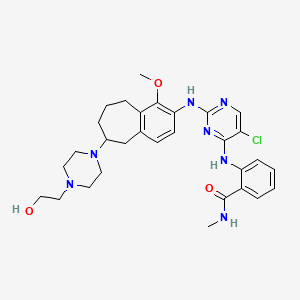

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-](/img/structure/B8038137.png)

![2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-](/img/structure/B8038141.png)

![Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8038164.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)

![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B8038202.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B8038226.png)